4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

Lipophilicity Drug-likeness ADME

SAR teams advancing pyrimidine hits need matched-pair data to isolate C6 substituent effects. 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine (CAS 901586-62-7, 95%) delivers: • ΔLogP +0.53 & +1 rotatable bond vs. C6 methyl analog (CAS 53461-40-8)-clean matched-pair SAR • C4 chloro enables palladium-free SNAr diversification with amines, alcohols & thiols • Solid form compatible with automated liquid handling for parallel library synthesis Available in 1 g & 5 g quantities with batch QC documentation.

Molecular Formula C10H14ClN3
Molecular Weight 211.69 g/mol
CAS No. 901586-62-7
Cat. No. B1369550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine
CAS901586-62-7
Molecular FormulaC10H14ClN3
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCCC1=CC(=NC(=N1)N2CCCC2)Cl
InChIInChI=1S/C10H14ClN3/c1-2-8-7-9(11)13-10(12-8)14-5-3-4-6-14/h7H,2-6H2,1H3
InChIKeyHJNGFOJOKNIVKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Baseline


4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine (CAS 901586-62-7, MFCD08060000) is a disubstituted pyrimidine featuring a chlorine atom at position 4, an ethyl group at position 6, and a pyrrolidin-1-yl substituent at position 2. With a molecular weight of 211.69 g/mol, a computed LogP of 3.00, and zero hydrogen bond donors, the compound complies with Lipinski's Rule of Five [1]. It is supplied as a 95% purity screening compound by ChemBridge Corp. (Hit2Lead BB-4015989) and distributed by Sigma-Aldrich under catalog number CBR00583 as part of the AldrichCPR collection of unique chemicals for early discovery .

Non-Interchangeability of Pyrrolidinylpyrimidine Analogs


The 4-chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine scaffold belongs to a family of screening compounds where seemingly minor substituent changes—methyl versus ethyl at C6, pyrrolidine versus piperidine versus morpholine at C2—produce distinct physicochemical signatures that directly govern hit-to-lead progression. Replacing the C6 ethyl group with a methyl group (CAS 53461-40-8) lowers LogP by ~0.53 units and removes one rotatable bond , altering both membrane permeability and conformational entropy. Exchanging the pyrrolidine ring for a piperidine ring (CAS 901586-58-1) increases molecular weight from ~212 to ~226 Da [1], while introducing a morpholine (CAS 901586-60-5) adds both mass and a hydrogen bond acceptor . These differences are not cosmetic; they systematically shift the compound's position in lead-like chemical space. Procurement without attention to these specific structural features risks selecting a compound with a meaningfully different pharmacokinetic and binding profile, undermining SAR continuity across a screening cascade.

Quantitative Differentiation vs. Closest Analogs


LogP Differentiation: C6 Ethyl vs. Methyl

The C6 ethyl group on 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine yields a computed LogP of 3.00, compared to 2.47 for the direct C6 methyl analog 4-Chloro-6-methyl-2-pyrrolidin-1-ylpyrimidine (CAS 53461-40-8), a difference of +0.53 log units . This represents a meaningful shift in lipophilicity: a ΔLogP of ~0.5 units can translate into a ~3-fold difference in theoretical octanol-water partition coefficient, impacting membrane permeability predictions and non-specific protein binding estimates. The LogP of 3.00 places the target compound near the upper boundary of optimal lead-like space (LogP ≤ 3), making it more lipophilic than the methyl analog while remaining within drug-like limits [1].

Lipophilicity Drug-likeness ADME SAR Hit-to-Lead

Rotatable Bond Count and Conformational Flexibility

4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine possesses 2 rotatable bonds, compared to only 1 rotatable bond for the C6 methyl analog (CAS 53461-40-8) . The additional rotatable bond arises exclusively from the ethyl group at C6, which introduces a C–C single bond not present in the methyl-substituted variant. In medicinal chemistry optimization, each additional rotatable bond is associated with an estimated entropy penalty of approximately 0.5–1.5 kcal/mol upon binding, yet simultaneously increases the number of accessible low-energy conformers that can sample binding-site geometries [1]. The ethyl analog thus offers expanded conformational space for target engagement, which may be advantageous or disadvantageous depending on the target pocket geometry.

Conformational flexibility Entropy Molecular recognition SAR Scaffold optimization

Molecular Weight Shift: Ethyl vs. Methyl

The molecular weight of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is 211.69 g/mol (reported as 212 Da on Hit2Lead), compared to 197.67 g/mol (198 Da on Hit2Lead) for the C6 methyl analog [1]. The +14 Da difference corresponds precisely to the replacement of a methyl group (–CH3, ~15 Da) with an ethyl group (–CH2CH3, ~29 Da) at position 6. Both compounds fall within the lead-like molecular weight range (MW ≤ 350 Da), but the ethyl analog is incrementally closer to the median molecular weight of oral drugs (~330 Da) while remaining well below this threshold. The slightly higher mass may influence passive diffusion rates and solubility, though the magnitude of this effect is expected to be modest for a ΔMW of only ~14 Da.

Molecular weight Lead-likeness Fragment evolution Library design PK properties

C4 Chlorine as SNAr Diversification Handle

The chlorine atom at position 4 of the pyrimidine ring serves as an electrophilic site for nucleophilic aromatic substitution (SNAr), enabling late-stage diversification with amines, alcohols, or thiols. This reactivity is a defining feature that distinguishes 4-chloro-substituted 2-pyrrolidinylpyrimidines from their non-halogenated counterparts such as 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine (CAS 24306-25-0), which lacks this synthetic handle and cannot undergo analogous substitution chemistry [1]. In the ChemBridge CORE library context, the compound is classified as a building block precisely because the C4 chlorine can be replaced to generate focused analog libraries for SAR exploration . The 95% purity specification (as listed on Hit2Lead) supports direct use in parallel synthesis without additional purification, reducing cycle time in lead optimization campaigns .

Synthetic chemistry SNAr Late-stage functionalization Library synthesis Medicinal chemistry

Dihydroorotase Inhibition Baseline Activity

BindingDB records a single enzyme inhibition data point for 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine: an IC50 of 1.80 × 10⁵ nM (180 μM) against dihydroorotase (DHOase) enzyme from mouse Ehrlich ascites cells at pH 7.37 [1]. Dihydroorotase is the third enzyme in the de novo pyrimidine biosynthesis pathway, part of the multifunctional CAD protein complex [2]. An IC50 of 180 μM indicates weak inhibition—approximately 18-fold above the typical hit threshold of 10 μM used in high-throughput screening. This data point is provided without a direct comparator; no published IC50 values for the methyl, piperidine, or morpholine analogs against the same target were identified in public databases as of the search date . Consequently, this evidence is classified as Supporting Evidence and should not be used to assert differential biological potency relative to in-class compounds.

Dihydroorotase Pyrimidine biosynthesis Enzyme inhibition BindingDB CAD protein

Recommended Application Scenarios


C6 Substituent SAR: Lipophilic and Conformational Effects

When a screening hit contains a 2-pyrrolidinylpyrimidine core, procurement of both the C6 ethyl analog (CAS 901586-62-7) and the C6 methyl analog (CAS 53461-40-8) enables a direct matched-pair analysis. The ethyl compound contributes a ΔLogP of +0.53 and one additional rotatable bond relative to the methyl analog , allowing the medicinal chemistry team to assess whether increased lipophilicity and conformational flexibility improve target affinity, cellular potency, or metabolic stability. This matched pair is among the cleanest possible comparisons for isolating the steric and lipophilic contribution of a single methylene unit at the C6 position of a pyrimidine scaffold.

Late-Stage Diversification via C4 SNAr Chemistry

The C4 chlorine atom enables palladium-free diversification with amine, alcohol, and thiol nucleophiles under mild SNAr conditions . Teams can procure this compound in gram quantities (available from Hit2Lead at ~$14/g at 1 g scale ) and use it as a common intermediate to generate a focused library of 10–50 analogs in parallel format. The 95% purity specification means the compound can be used directly without purification, and the liquid physical form facilitates automated liquid handling in library synthesis workflows .

Physicochemical Benchmarking for Drug-Likeness Profiling

With a LogP of 3.00 and molecular weight of ~212 Da, 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine sits near the LogP boundary of lead-like chemical space but within all Lipinski parameters . It can serve as a reference compound in physicochemical profiling panels—for example, measuring experimental LogD (pH 7.4) by shake-flask method and comparing against the computed LogP of 3.00—to calibrate in silico ADME models for pyrrolidinylpyrimidine series. Its zero hydrogen bond donor count also makes it a useful negative control in permeability assays where H-bond donor effects are being deconvoluted.

Pyrimidine Biosynthesis Pathway Probe

The weak dihydroorotase inhibition (IC50 ≈ 180 μM) recorded in BindingDB [1] provides a tentative link to the pyrimidine biosynthesis pathway. While this activity is insufficient for a lead compound, it may justify inclusion in a target-agnostic phenotypic screening panel where pyrimidine metabolism is implicated (e.g., certain cancer cell lines or parasitic organisms reliant on de novo pyrimidine biosynthesis). Procurement of the compound alongside its methyl, piperidine, and morpholine analogs would enable a preliminary SAR assessment to determine whether the weak DHOase activity is scaffold-driven or specific to the ethyl/pyrrolidine substitution pattern. However, users should calibrate expectations: the IC50 of 180 μM is ~18-fold above standard hit criteria, and no comparative activity data for the closest analogs are available.

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